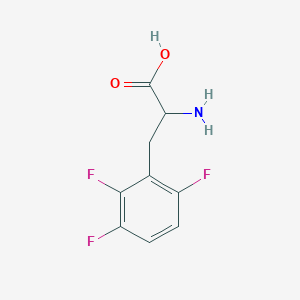

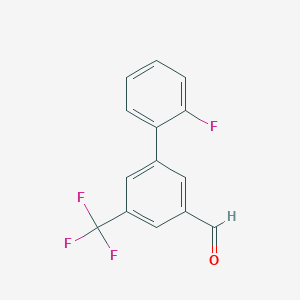

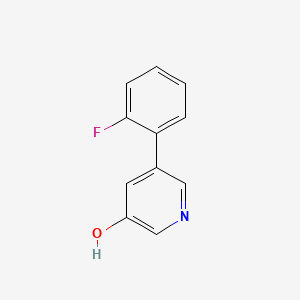

5-(2-Fluorophenyl)pyridin-3-ol

Übersicht

Beschreibung

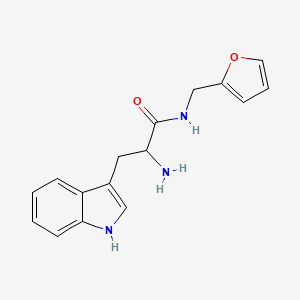

“5-(2-Fluorophenyl)pyridin-3-ol” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been used as a key component in the synthesis of a novel pyrrole derivative, which has been selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

Synthesis Analysis

The synthesis of “5-(2-Fluorophenyl)pyridin-3-ol” involves several steps . The process starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluoropyridines, including “5-(2-Fluorophenyl)pyridin-3-ol”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines, including “5-(2-Fluorophenyl)pyridin-3-ol”, for local radiotherapy of cancer have been presented . These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered .

Vonoprazan Impurity

“5-(2-Fluorophenyl)pyridin-3-ol” is also known as Vonoprazan Impurity . Vonoprazan is a drug used in the treatment of acid-related diseases .

Ambident Nucleophile

Pyridin-2-ol, a compound similar to “5-(2-Fluorophenyl)pyridin-3-ol”, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Wirkmechanismus

Target of Action

The primary target of 5-(2-Fluorophenyl)pyridin-3-ol is the H+,K±ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .

Mode of Action

5-(2-Fluorophenyl)pyridin-3-ol acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H+,K±ATPase enzyme by competing with potassium ions for binding sites on the enzyme . This competition effectively blocks the enzyme’s activity, thereby inhibiting gastric acid secretion .

Biochemical Pathways

The inhibition of the H+,K±ATPase enzyme disrupts the gastric acid secretion pathway . Under normal conditions, this enzyme pumps hydrogen ions (H+) into the stomach, which combine with chloride ions (Cl-) to form hydrochloric acid, the main component of gastric acid. By blocking the action of the H+,K±ATPase enzyme, 5-(2-Fluorophenyl)pyridin-3-ol prevents the formation of gastric acid .

Pharmacokinetics

As a p-cab, it is expected to have good bioavailability and to be metabolized and excreted following standard pharmacokinetic principles .

Result of Action

The inhibition of gastric acid secretion by 5-(2-Fluorophenyl)pyridin-3-ol leads to an increase in gastric pH, reducing the acidity of the stomach . This can provide relief from conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Fluorophenyl)pyridin-3-ol. For instance, the compound’s activity may be affected by the pH of the stomach, as well as by the presence of food or other drugs . Additionally, factors such as temperature and humidity could potentially impact the stability of the compound .

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRLYELJVHBQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673382 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)pyridin-3-ol | |

CAS RN |

1214342-56-9 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

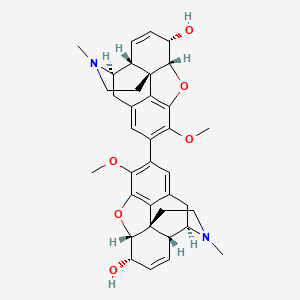

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)